
3-(4-(9-Acridinylamino)phenyl)-2-propenamide monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-(9-Acridinylamino)phenyl)-2-propenamide monohydrochloride is a complex organic compound known for its unique structure and properties. This compound is characterized by the presence of an acridine moiety, which is a tricyclic aromatic system, attached to a phenyl ring through an amino group. The phenyl ring is further connected to a propenamide group. The monohydrochloride form indicates that the compound is in its hydrochloride salt form, which enhances its solubility in water.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(9-Acridinylamino)phenyl)-2-propenamide monohydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Acridine Moiety: The acridine ring system can be synthesized through a cyclization reaction involving anthranilic acid and a suitable aldehyde.
Attachment of the Acridine to the Phenyl Ring: This step involves the formation of an amide bond between the acridine and the phenyl ring. This can be achieved through a nucleophilic substitution reaction.
Introduction of the Propenamide Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
3-(4-(9-Acridinylamino)phenyl)-2-propenamide monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the acridine moiety to dihydroacridine derivatives.
Substitution: The amino group on the phenyl ring can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroacridine derivatives.
Substitution: Alkylated or acylated derivatives of the original compound.
科学研究应用
3-(4-(9-Acridinylamino)phenyl)-2-propenamide monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of DNA intercalation due to the planar structure of the acridine moiety.
Medicine: Investigated for its potential anticancer properties, as acridine derivatives are known to exhibit cytotoxic effects.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
作用机制
The mechanism of action of 3-(4-(9-Acridinylamino)phenyl)-2-propenamide monohydrochloride involves its interaction with biological macromolecules. The acridine moiety can intercalate into DNA, disrupting the normal function of the DNA and inhibiting replication and transcription processes. This intercalation can lead to cytotoxic effects, making the compound a potential candidate for anticancer research. The molecular targets include DNA and various enzymes involved in DNA replication.
相似化合物的比较
Similar Compounds
- N-[4-(9-Acridinylamino)-3-methoxyphenyl]methanesulfonamide
- Methyl 4-(9-acridinylamino)-3-(methylamino)phenylcarbamate hydrochloride
- Phenylalanine, 4-(9-acridinylamino)-, monohydrochloride
Uniqueness
3-(4-(9-Acridinylamino)phenyl)-2-propenamide monohydrochloride is unique due to its specific structural features, such as the presence of the propenamide group, which is not commonly found in other acridine derivatives. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
CAS 编号 |
64895-21-2 |
|---|---|
分子式 |
C22H18ClN3O |
分子量 |
375.8 g/mol |
IUPAC 名称 |
(E)-3-[4-(acridin-9-ylamino)phenyl]prop-2-enamide;hydrochloride |
InChI |
InChI=1S/C22H17N3O.ClH/c23-21(26)14-11-15-9-12-16(13-10-15)24-22-17-5-1-3-7-19(17)25-20-8-4-2-6-18(20)22;/h1-14H,(H2,23,26)(H,24,25);1H/b14-11+; |
InChI 键 |
FNZBPUKUPVSGDJ-JHGYPSGKSA-N |
手性 SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC=C(C=C4)/C=C/C(=O)N.Cl |
规范 SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC=C(C=C4)C=CC(=O)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,2'-{[2-(Hydroxyamino)-2-oxoethyl]azanediyl}diacetic acid](/img/structure/B14488009.png)
![4-Anilino-3-[(2-nitrophenyl)sulfanyl]pent-3-en-2-one](/img/structure/B14488029.png)
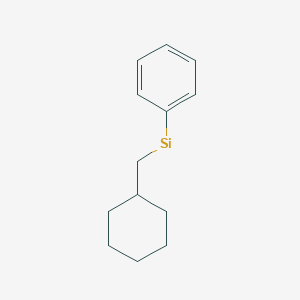


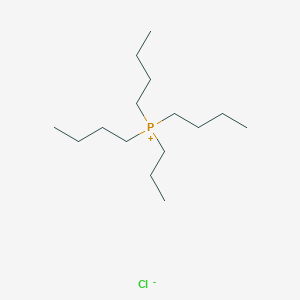
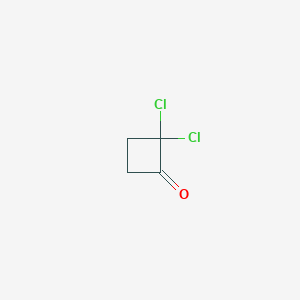
![Diethyl[3-(2-methoxyphenoxy)propyl]silyl](/img/structure/B14488065.png)
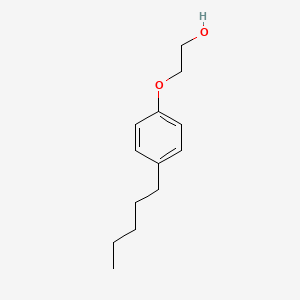

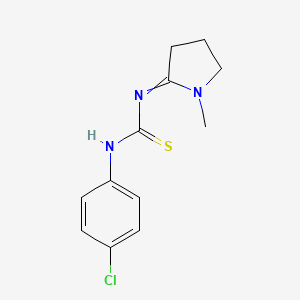

![9-Hydroxy-5-methyl-3-oxabicyclo[3.3.1]nonan-2-one](/img/structure/B14488083.png)
![2-{[(2-Bromocyclohexyl)oxy]methyl}oxirane](/img/structure/B14488089.png)
